(S)-1-Benzyl-2-methylpiperazine

Description

Properties

IUPAC Name |

(2S)-1-benzyl-2-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-11-9-13-7-8-14(11)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGEODYUVEMNPPY-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCCN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30651408 | |

| Record name | (2S)-1-Benzyl-2-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511254-92-5 | |

| Record name | (2S)-2-Methyl-1-(phenylmethyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=511254-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-1-Benzyl-2-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-1-Benzyl-2-methylpiperazine chemical properties and structure

An In-depth Technical Guide to (S)-1-Benzyl-2-methylpiperazine: Properties, Synthesis, and Applications

Introduction

This compound is a chiral heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and asymmetric synthesis. As a derivative of piperazine, a ubiquitous scaffold in drug discovery, this molecule combines the structural rigidity and physicochemical advantages of the piperazine ring with the stereochemical control offered by a chiral center.[1] The presence of the benzyl group at the N1 position serves as a common protecting group, which can be readily removed via hydrogenolysis, allowing for further functionalization.[2] This guide provides a comprehensive overview of its chemical and structural properties, a detailed synthesis protocol, and its applications for researchers and drug development professionals.

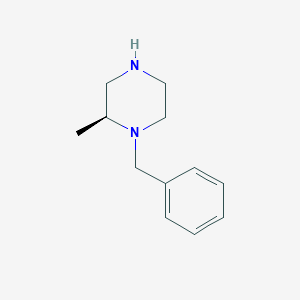

Caption: Chemical structure of this compound.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are critical for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-1-benzyl-2-methylpiperazine | |

| CAS Number | 511254-92-5 | |

| Molecular Formula | C₁₂H₁₈N₂ | [3][4] |

| Molecular Weight | 190.28 g/mol | [4][5] |

| Physical Form | Solid | |

| Boiling Point (Racemic) | 122–124°C at 2.5 mmHg | [2] |

| Solubility | Soluble in organic solvents such as ethanol and dichloromethane. | [6] |

| Storage Temperature | Refrigerator (2-8°C) | |

| InChI Key | JGEODYUVEMNPPY-NSHDSACASA-N |

Structural Analysis and Stereochemistry

This compound is characterized by a six-membered piperazine ring, which typically adopts a stable chair conformation to minimize steric strain.[7] The key structural features are:

-

Piperazine Core: A saturated diazacyclohexane ring that is a common pharmacophore. Its two nitrogen atoms provide sites for substitution and can act as hydrogen bond acceptors or protonatable basic centers, influencing the molecule's pharmacokinetic profile.

-

N1-Benzyl Group: The benzyl group (C₆H₅CH₂) attached to one of the nitrogen atoms often functions as a protecting group in multi-step syntheses. It is stable under many reaction conditions but can be selectively removed by catalytic hydrogenation, unmasking the secondary amine for further reactions.[2]

-

C2-Methyl Group (S)-Configuration: The methyl group at the C2 position introduces a stereocenter. The designated (S)-configuration is crucial, as this chirality is transferred in asymmetric synthesis, making the molecule a valuable chiral building block.[][9] The stereochemical integrity of this center dictates the stereochemical outcome of subsequent reactions where it is used to induce chirality.

The interplay between the bulky benzyl group and the C2-methyl group influences the conformational equilibrium of the piperazine ring, which can be a determining factor in its recognition by enzymes or its effectiveness as a chiral ligand.

Synthesis Protocol: N-Benzylation of (S)-2-Methylpiperazine

The most direct synthesis of this compound involves the selective mono-N-benzylation of the commercially available chiral precursor, (S)-2-methylpiperazine. The primary challenge is to prevent dialkylation, which would yield the symmetric 1,4-dibenzyl-2-methylpiperazine.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (S)-2-methylpiperazine (1.0 eq). Dissolve it in a suitable polar aprotic solvent, such as acetonitrile (ACN) or tetrahydrofuran (THF).

-

Causality: A polar aprotic solvent is chosen to dissolve the reactants without participating in the reaction. Acetonitrile is often preferred for its higher boiling point, which allows for heating to drive the reaction to completion.

-

-

Addition of Base: Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 1.5-2.0 eq) or sodium bicarbonate (NaHCO₃), to the solution.

-

Causality: The base is essential to neutralize the hydrobromic acid (HBr) byproduct formed during the reaction. Using a mild, non-nucleophilic base prevents side reactions and is easily removed by filtration after the reaction. An excess is used to ensure complete neutralization.

-

-

Addition of Alkylating Agent: While stirring, add benzyl bromide (or benzyl chloride) (1.0-1.1 eq) dropwise to the mixture at room temperature.

-

Causality: This is a standard Sₙ2 reaction where the nitrogen of the piperazine acts as a nucleophile, attacking the benzylic carbon and displacing the bromide. Adding the benzyl bromide slowly helps control the reaction's exothermicity. A slight excess may be used to ensure full conversion of the starting material, but a large excess should be avoided to minimize the risk of dialkylation.

-

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Causality: Heating provides the necessary activation energy for the Sₙ2 reaction. The N4 nitrogen is generally more sterically accessible and slightly more basic, but careful control of stoichiometry and conditions allows for the desired mono-benzylation.

-

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (e.g., K₂CO₃ and KBr) and wash the solid with a small amount of the solvent. Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or solid.

-

Causality: This step removes the insoluble byproducts and the solvent, isolating the crude desired compound along with any unreacted reagents or side products.

-

-

Purification: Purify the crude product using silica gel column chromatography. A gradient of ethyl acetate in hexanes, often with a small percentage of triethylamine (e.g., 1%), is typically used as the eluent.

-

Causality: Chromatography separates the desired mono-benzylated product from the starting material, any dibenzylated byproduct, and other impurities. The addition of triethylamine to the eluent deactivates the acidic silica gel, preventing the basic amine product from streaking on the column and leading to better separation.

-

Applications in Research and Drug Development

This compound is a versatile intermediate with several key applications:

-

Chiral Building Block in Pharmaceutical Synthesis: Its primary use is as a precursor in the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs).[10] The piperazine moiety is present in numerous drugs, and starting with a chiral fragment like this allows for the construction of specific stereoisomers, which is often critical for therapeutic efficacy and safety.[1] Derivatives of benzylpiperazine have been investigated for their activity as σ1 receptor ligands for pain management and in the development of anticancer agents.[11][12]

-

Chiral Auxiliary: A chiral auxiliary is a compound temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction.[][9] After the desired stereocenter is created, the auxiliary is removed. While less common than oxazolidinones, chiral piperazines can serve this role, guiding the formation of new stereocenters with high diastereoselectivity.

-

Chiral Solvating Agent: In NMR spectroscopy, chiral solvating agents (CSAs) are used to determine the enantiomeric excess (ee) of a chiral sample. This compound derivatives have been studied for their ability to form transient diastereomeric complexes with racemic analytes through non-covalent interactions (e.g., hydrogen bonding).[13][14] These diastereomeric complexes have different NMR spectra, allowing for the quantification of each enantiomer.

Safety and Handling

This compound should be handled with appropriate care in a laboratory setting. Based on data for the racemic mixture and similar compounds, the following hazards are identified:

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

It is recommended to handle this compound in a well-ventilated fume hood while wearing standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound | C12H18N2 | CID 28406010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-BENZYL-2(S)-METHYL PIPERAZINE CAS#: [m.chemicalbook.com]

- 5. 1-Benzyl-2-methylpiperazine | C12H18N2 | CID 10442525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (R)-1-Benzyl-2-Methylpiperazine: Properties, Uses, Safety Data & Supplier China | High-Purity Chemical Manufacturer [pipzine-chem.com]

- 7. Piperazine - Wikipedia [en.wikipedia.org]

- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 10. chemimpex.com [chemimpex.com]

- 11. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

(S)-1-Benzyl-2-methylpiperazine CAS number and IUPAC name

An In-Depth Technical Guide to (S)-1-Benzyl-2-methylpiperazine: Synthesis, Characterization, and Applications

Executive Summary

This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of piperazine, a scaffold recognized as a "privileged structure," it serves as a versatile building block for the synthesis of complex molecular architectures with diverse pharmacological activities.[1][2] This guide provides a comprehensive technical overview intended for researchers and drug development professionals. It details the compound's core identifiers, physicochemical properties, strategic synthesis pathways from chiral precursors, rigorous analytical validation protocols, and its applications as a key intermediate in the creation of novel therapeutics. The methodologies described are grounded in established chemical principles, emphasizing causality and self-validating systems to ensure scientific integrity.

Compound Identification and Physicochemical Properties

Precise identification is the foundation of all subsequent research and development. The key identifiers and properties for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | (2S)-1-benzyl-2-methylpiperazine | |

| CAS Number | 511254-92-5 | |

| Molecular Formula | C₁₂H₁₈N₂ | [3][4] |

| Molecular Weight | 190.28 g/mol | |

| InChI Key | JGEODYUVEMNPPY-NSHDSACASA-N |

Table 1: Core Chemical Identifiers.

Safety and Handling

This compound is classified with specific hazards that necessitate careful handling in a laboratory setting. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

| Hazard Class | GHS Statement | Precautionary Codes |

| Acute Toxicity, Oral | H302: Harmful if swallowed | P270, P301+P317, P330 |

| Skin Irritation | H315: Causes skin irritation | P280, P302+P352, P332+P317 |

| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P317 |

| STOT SE 3 | H335: May cause respiratory irritation | P261, P271, P304+P340, P319 |

Table 2: GHS Hazard and Precautionary Statements.[3]

Strategic Synthesis of this compound

The synthesis of this molecule presents two primary chemical challenges: the establishment of the C2 stereocenter and the selective mono-N-benzylation of the piperazine ring without significant formation of the 1,4-disubstituted byproduct. A robust strategy involves a chiral pool approach followed by a controlled benzylation reaction.

Figure 1: High-level workflow for the synthesis of this compound.

Part A: Synthesis of the Chiral Precursor, (S)-2-Methylpiperazine

The most efficient and cost-effective method for producing an enantiomerically pure compound is often to begin with an inexpensive, readily available chiral molecule. (L)-Alanine is an ideal starting material for this purpose. A concise synthesis has been reported that converts (L)-alanine into (S)-2-methylpiperazine in five steps.[5]

Experimental Protocol: Synthesis of (S)-2-Methylpiperazine from (L)-Alanine (Adapted)[5]

-

Step 1: Esterification & N-Protection: (L)-Alanine is first converted to its methyl ester and subsequently protected to form a stable intermediate suitable for the next steps.

-

Step 2: Reduction: The ester is reduced to the corresponding alcohol using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄). The causality here is the need to convert the ester into a primary alcohol, which can then be transformed into a leaving group.

-

Step 3: Halogenation: The alcohol is converted into an alkyl halide (e.g., a bromide) to facilitate the subsequent cyclization step.

-

Step 4: Cyclization with Benzylamine: The bifunctional intermediate reacts with benzylamine. The rationale for this step is to introduce the second nitrogen atom and form the heterocyclic ring. The low concentration of reactants is often beneficial for favoring this intramolecular reaction.[5]

-

Step 5: Deprotection (Hydrogenolysis): The N-benzyl group, which served as a protecting group and reactant, is removed via catalytic hydrogenation (e.g., using Pd/C and H₂ gas) to yield the target intermediate, (S)-2-methylpiperazine.[6] This debenzylation is a clean and high-yielding reaction, liberating the secondary amine required for the final step.

Part B: Selective Mono-N-Benzylation

With the chiral core in hand, the final step is the attachment of the benzyl group to one of the nitrogen atoms. The primary challenge is preventing the reaction from proceeding to form 1,4-dibenzyl-2-methylpiperazine.

Causality of Protocol Choices:

-

Stoichiometry: Using a slight excess of the piperazine starting material relative to the benzylating agent can help minimize the disubstituted byproduct. However, a more robust method involves controlling the reaction conditions carefully.

-

Base: A non-nucleophilic base (e.g., triethylamine or potassium carbonate) is required to scavenge the HCl generated during the reaction with benzyl chloride, driving the reaction to completion.

-

Solvent and Temperature: The reaction is typically performed in a polar aprotic solvent like acetonitrile or methanol at a controlled temperature (e.g., 50°C) to ensure a steady reaction rate without promoting side reactions.[7][8]

Experimental Protocol: Mono-N-Benzylation[7][9]

-

Dissolution: Dissolve (S)-2-methylpiperazine (1.0 equivalent) in a suitable solvent (e.g., methanol) in a reaction flask equipped with a stirrer and condenser.

-

Base Addition: Add a suitable base, such as potassium carbonate (1.5 equivalents).

-

Reagent Addition: While stirring at a controlled temperature (e.g., 50°C), add benzyl chloride (0.95 equivalents) dropwise over 30 minutes. The slow addition is critical to maintain a low instantaneous concentration of the alkylating agent, thus favoring mono-alkylation.

-

Reaction Monitoring: Maintain the temperature and stir for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction, filter off the base, and remove the solvent under reduced pressure. The crude product is then purified using column chromatography on silica gel to isolate the pure this compound.

Analytical Validation and Quality Control

A rigorous analytical workflow is a self-validating system to confirm that the target molecule has been synthesized with the correct structure, high chemical purity, and the desired stereochemistry.

Figure 2: A typical analytical workflow for the validation of synthesized this compound.

Structural Elucidation: NMR and Mass Spectrometry

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular skeleton. The ¹H NMR spectrum should show characteristic signals for the aromatic protons of the benzyl group, the benzylic CH₂ protons, the protons on the piperazine ring, and the methyl group doublet.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the compound. The expected [M+H]⁺ ion for C₁₂H₁₈N₂ would be observed at m/z 191.15.

Chiral Purity: Enantiomeric Excess (e.e.) Determination

Confirming the enantiomeric purity is the most critical validation step for a chiral molecule. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for this analysis.

Protocol: Chiral HPLC Method[10]

-

System: An HPLC system equipped with a UV detector.

-

Column: A chiral stationary phase column, such as a Chiralpak IC. The choice of column is paramount, as its chiral environment enables the differential interaction and separation of the two enantiomers.

-

Mobile Phase: An isocratic mixture of solvents, typically a combination of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine additive like diethylamine (DEA) to improve peak shape for basic compounds. A representative mobile phase could be Acetonitrile:Methanol:DEA (90:10:0.1 v/v/v).[10]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the benzyl chromophore absorbs, typically around 254 nm.

-

Analysis: Inject a dilute solution of the synthesized compound. The (S)- and (R)-enantiomers will elute at different retention times. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers: e.e. (%) = [([S] - [R]) / ([S] + [R])] x 100. A successful synthesis should yield an e.e. >99%.

Applications in Medicinal Chemistry and Drug Discovery

The piperazine ring is a common feature in many approved drugs due to its favorable physicochemical properties, including its ability to exist in a protonated state at physiological pH, which often improves aqueous solubility and allows for key interactions with biological targets.[1]

-

Chiral Building Block: this compound is not typically an end-product but rather a valuable chiral intermediate.[11] The secondary amine at the N4 position provides a reactive handle for further functionalization, allowing chemists to build out more complex molecules through acylation, alkylation, or reductive amination reactions.[12]

-

Scaffold for CNS-Active Agents: Benzylpiperazine (BZP) itself is known to be a central nervous system (CNS) stimulant, primarily through its action as a serotonin and dopamine releasing agent.[13][14] This inherent activity makes the benzylpiperazine scaffold an attractive starting point for designing novel compounds targeting neurotransmitter receptors for the treatment of neurological and psychiatric disorders.[1]

-

Development of Receptor Ligands: Derivatives of this scaffold have been synthesized and evaluated as potent ligands for various receptors. For example, new benzylpiperazine derivatives have been developed as highly selective sigma-1 (σ1R) receptor antagonists, which have shown promise in preclinical models as a potential new class of therapeutics for treating neuropathic pain.[15] The defined stereochemistry of the (S)-enantiomer is crucial for achieving specific and high-affinity interactions with the chiral binding pockets of such protein targets.

Conclusion

This compound is a foundational chiral building block whose value is derived from its stereochemically defined structure and the versatile reactivity of the piperazine core. Its synthesis, while requiring careful control over stereochemistry and selectivity, is achievable through well-established organic chemistry principles. The rigorous analytical methods outlined ensure the production of a high-quality intermediate, ready for incorporation into drug discovery pipelines. As the demand for enantiomerically pure and structurally complex drug candidates continues to grow, the importance of key intermediates like this compound in the armamentarium of the medicinal chemist is assured.

References

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. 1-Benzyl-2-methylpiperazine | C12H18N2 | CID 10442525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C12H18N2 | CID 28406010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. 2-Methylpiperazine synthesis - chemicalbook [chemicalbook.com]

- 7. Process for preparing N-benzyl piperazine - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN1634901A - Process for preparing N-benzyl piperazine - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. jocpr.com [jocpr.com]

- 11. Benzyl 2-methylpiperazine-1-carboxylate [myskinrecipes.com]

- 12. Liquid phase combinatorial synthesis of benzylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 1-Benzylpiperazine | C11H16N2 | CID 75994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

Enantioselective Synthesis of (S)-1-Benzyl-2-methylpiperazine: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of a robust and reliable methodology for the enantioselective synthesis of (S)-1-Benzyl-2-methylpiperazine, a chiral scaffold of significant interest in medicinal chemistry and drug development. The synthesis commences from the readily available chiral pool starting material, L-alanine, ensuring high enantiomeric purity of the final product. Key transformations, including reductive amination, cyclization, N-benzylation, and amide reduction, are discussed in detail. This document is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also insights into the rationale behind experimental choices and critical process parameters.

Introduction: The Significance of Chiral Piperazines

The piperazine motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents targeting diverse biological pathways. The introduction of chirality into the piperazine ring significantly expands the accessible chemical space, allowing for more specific and potent interactions with biological targets. This compound is a valuable building block in the synthesis of complex molecules, where the stereochemistry at the C2 position is crucial for biological activity. The benzyl group serves as a versatile protecting group that can be readily removed, allowing for further functionalization at the N1 position. This guide focuses on a practical and scalable enantioselective synthesis of this important chiral intermediate.

Retrosynthetic Analysis and Synthetic Strategy

Our synthetic approach is designed to leverage a readily available and inexpensive chiral starting material to ensure the stereochemical integrity of the final product. The retrosynthetic analysis reveals a convergent strategy hinging on the formation of a key chiral intermediate, (S)-3-methylpiperazin-2-one.

Caption: Retrosynthetic analysis of this compound.

The chosen forward synthesis commences with the reductive amination of a protected aminoacetaldehyde with L-alanine methyl ester to form a chiral diamine derivative. Subsequent deprotection and intramolecular cyclization yield the key intermediate, (S)-3-methylpiperazin-2-one. This chiral piperazinone is then reduced to (S)-2-methylpiperazine, followed by N-benzylation to afford the target molecule. An alternative final step involves the direct N-benzylation of the piperazinone, followed by reduction.

Experimental Section: A Step-by-Step Guide

This section provides detailed experimental protocols for the synthesis of this compound.

Synthesis of the Key Intermediate: (S)-3-Methylpiperazin-2-one

The synthesis of this crucial chiral building block is adapted from a patented procedure, ensuring high enantiomeric purity.[1][2]

Step 1: Preparation of N-Cbz-aminoacetaldehyde

The synthesis begins with the oxidation of N-Cbz-ethanolamine. A Swern oxidation or a similar mild oxidation system is recommended to avoid over-oxidation.[2]

Step 2: Reductive Amination

This step couples the prepared N-Cbz-aminoacetaldehyde with L-alanine methyl ester to form the chiral diamine intermediate.

-

Protocol:

-

In a round-bottom flask, dissolve L-alanine methyl ester hydrochloride in methanol.

-

Cool the solution to -10 to 0 °C in an ice-salt bath.

-

Add a solution of N-Cbz-aminoacetaldehyde in methanol dropwise to the cooled solution.

-

In a separate flask, prepare a solution of sodium triacetoxyborohydride (NaBH(OAc)₃) in methanol.

-

Slowly add the NaBH(OAc)₃ solution to the reaction mixture, maintaining the temperature below 0 °C.

-

Stir the reaction mixture at 0 °C for 4-6 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chiral diamine derivative.

-

Causality behind Experimental Choices: The use of sodium triacetoxyborohydride as the reducing agent is crucial as it is mild enough to selectively reduce the in situ formed imine without affecting the ester functionality.[2] The low reaction temperature is critical to prevent the reduction of the starting aldehyde.[2]

Step 3: Deprotection and Cyclization

The final step to obtain the chiral piperazinone involves the removal of the Cbz protecting group and subsequent intramolecular cyclization.

-

Protocol:

-

Dissolve the crude chiral diamine derivative from the previous step in methanol.

-

Add 10% Palladium on carbon (Pd/C) to the solution.

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature overnight.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure. The intramolecular cyclization often occurs spontaneously upon removal of the protecting group.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/methanol) to afford (S)-3-methylpiperazin-2-one as a white solid.[2]

-

Trustworthiness of the Protocol: This tandem deprotection-cyclization is a highly efficient and clean transformation. The high enantiomeric excess of the starting L-alanine methyl ester is directly transferred to the product, typically resulting in an ee of >98%.[1][2]

Caption: Workflow for the synthesis of (S)-3-Methylpiperazin-2-one.

Synthesis of this compound

Method A: Reduction followed by N-Benzylation

Step 4a: Reduction of (S)-3-Methylpiperazin-2-one

The amide functionality of the piperazinone is reduced to an amine using a strong reducing agent.

-

Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of (S)-3-methylpiperazin-2-one in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.

-

Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (S)-2-methylpiperazine. This product is often used in the next step without further purification.

-

Expertise & Experience: The choice of LiAlH₄ is due to its effectiveness in reducing amides. Careful, slow quenching at low temperatures is paramount for safety. Alternative reducing agents like borane-tetrahydrofuran complex (BH₃·THF) can also be employed.

Step 5a: N-Benzylation of (S)-2-Methylpiperazine

The final step involves the selective mono-N-benzylation of the chiral piperazine.

-

Protocol:

-

Dissolve the crude (S)-2-methylpiperazine in a suitable solvent such as ethanol or acetonitrile.

-

Add a base, such as potassium carbonate or triethylamine, to the solution.

-

Add benzyl chloride dropwise to the reaction mixture at room temperature.

-

Stir the reaction at room temperature or gentle heating (e.g., 60 °C) for several hours until the reaction is complete (monitored by TLC).[3]

-

Filter off any inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Method B: N-Benzylation followed by Reduction

Step 4b: N-Benzylation of (S)-3-Methylpiperazin-2-one

-

Protocol:

-

Dissolve (S)-3-methylpiperazin-2-one in anhydrous DMF or THF.

-

Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add benzyl bromide or benzyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography to yield (S)-1-Benzyl-3-methylpiperazin-2-one.

-

Step 5b: Reduction of (S)-1-Benzyl-3-methylpiperazin-2-one

-

Protocol:

-

Follow the same procedure as described in Step 4a, using (S)-1-Benzyl-3-methylpiperazin-2-one as the starting material.

-

Caption: Two alternative routes to synthesize the final product.

Characterization and Data

The structural integrity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Parameter | Expected Value/Observation |

| Appearance | Colorless to pale yellow oil or liquid |

| Molecular Formula | C₁₂H₁₈N₂ |

| Molecular Weight | 190.29 g/mol |

| ¹H NMR (CDCl₃) | δ 7.20-7.40 (m, 5H, Ar-H), 3.50 (s, 2H, N-CH₂-Ph), 2.80-3.00 (m, 3H), 2.50-2.70 (m, 2H), 2.20-2.40 (m, 1H), 1.05 (d, 3H, CH₃) |

| ¹³C NMR (CDCl₃) | δ 138.5, 129.2, 128.3, 127.0, 63.0, 56.5, 54.0, 51.0, 46.0, 15.0 |

| Chiral HPLC | Enantiomeric excess (e.e.) > 98% (using a suitable chiral column, e.g., Chiralcel OD-H) |

Note: The exact chemical shifts in NMR spectra may vary slightly depending on the solvent and concentration. The provided data is based on typical values for N-benzyl piperazine derivatives.[4][5][6][7]

Conclusion

This technical guide outlines a comprehensive and reliable enantioselective synthesis of this compound from L-alanine. The presented methodology is robust, scalable, and ensures high enantiomeric purity, making it suitable for applications in both academic research and industrial drug development. The detailed protocols and the rationale behind the experimental choices provide a solid foundation for the successful synthesis of this valuable chiral building block.

References

- 1. (S)-3-Methylpiperazin-2-one|CAS 78551-38-9|Supplier [benchchem.com]

- 2. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

The (S)-1-Benzyl-2-methylpiperazine Scaffold: A Technical Guide to its Mechanism of Action in Chiral Synthesis

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the stereochemical control exerted by the (S)-1-benzyl-2-methylpiperazine moiety when incorporated as a chiral auxiliary in the asymmetric synthesis of α-amino acids. We will dissect the underlying "chiral relay" mechanism, a phenomenon where stereochemical information is transmitted through a molecular framework to dictate the facial selectivity of enolate alkylation. This guide will present the theoretical underpinnings of this mechanism, a detailed experimental protocol for the diastereoselective alkylation of a glycine-derived diketopiperazine, and representative data illustrating the efficacy of this approach. The content herein is designed to equip researchers with the foundational knowledge and practical insights necessary to leverage this powerful chiral auxiliary in their synthetic endeavors.

Introduction: The Quest for Asymmetric Control

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the realm of drug discovery and development where the biological activity of a molecule is often intrinsically linked to its absolute stereochemistry.[1] Chiral auxiliaries are a powerful and well-established tool in this pursuit, offering a reliable method for introducing chirality by temporarily attaching a stereogenic group to a prochiral substrate.[2] This auxiliary then directs a subsequent chemical transformation, leading to the formation of a new stereocenter with a high degree of stereocontrol.[2]

Among the vast arsenal of chiral auxiliaries, those derived from readily available chiral pool starting materials, such as amino acids, are of significant interest. This compound, accessible from (S)-alanine, represents a versatile chiral building block. When incorporated into a diketopiperazine structure, formed by the condensation of an N-benzylated (S)-alanine derivative with a glycine derivative, it creates a rigid scaffold that can effectively control the stereochemical outcome of reactions at the glycine α-carbon.

This guide will focus on the application of the this compound core within a diketopiperazine template for the asymmetric synthesis of α-amino acids via enolate alkylation. We will delve into the nuanced mechanism that underpins the high diastereoselectivity observed in these reactions.

The "Chiral Relay" Mechanism: Unraveling the Source of Stereocontrol

The high degree of stereoselectivity achieved with chiral piperazine-2,5-dione auxiliaries is attributed to a phenomenon known as a "chiral relay."[3] In this mechanism, the stereochemical information from the resident chiral center (the C3-methyl group derived from (S)-alanine) is transmitted through the diketopiperazine ring to influence the conformation of the N-benzyl groups, which in turn dictate the facial selectivity of the enolate at the C6 position (derived from glycine).

The key to this stereochemical communication lies in the conformational rigidity of the diketopiperazine ring and the steric influence of the N-benzyl substituents. The enolate formed upon deprotonation of the glycine α-proton is essentially planar. The crucial factor for stereocontrol is the selective shielding of one face of this enolate by one of the N-benzyl groups.

Molecular modeling and experimental evidence on analogous systems suggest that the C3-substituent (in this case, a methyl group) forces the proximal N4-benzyl group into a pseudo-axial orientation to minimize steric interactions. This, in turn, influences the conformation of the distal N1-benzyl group, causing it to preferentially shield one face of the C6 enolate.[4]

Visualizing the Transition State

The following diagram illustrates the proposed transition state for the alkylation of the lithium enolate of (3S)-N,N'-dibenzyl-3-methylpiperazine-2,5-dione. The (S)-configuration at C3 directs the conformation of the N-benzyl groups, leading to the preferential blockage of the Si-face of the enolate. Consequently, the electrophile approaches from the less sterically hindered Re-face, resulting in the formation of the (6R)-diastereomer.

Caption: Proposed model for the diastereoselective alkylation of the enolate.

Experimental Protocol: Asymmetric Synthesis of an α-Amino Acid

The following is a representative, self-validating protocol for the asymmetric synthesis of an α-amino acid using a chiral diketopiperazine auxiliary derived from (S)-alanine and glycine. This protocol is adapted from established procedures for analogous systems.[3][4]

Synthesis of the Chiral Auxiliary: (3S)-N,N'-Dibenzyl-3-methylpiperazine-2,5-dione

-

Step 1: N-Benzylation of (S)-Alanine Methyl Ester. To a solution of (S)-alanine methyl ester hydrochloride (1.0 eq) in a suitable solvent (e.g., methanol), add a base such as triethylamine (2.2 eq). Stir the mixture at room temperature for 30 minutes. Add benzyl bromide (2.2 eq) and heat the reaction to reflux for 24 hours. After cooling, concentrate the reaction mixture in vacuo and purify by column chromatography to yield N,N-dibenzyl-(S)-alanine methyl ester.

-

Step 2: Saponification. Dissolve the N,N-dibenzyl-(S)-alanine methyl ester (1.0 eq) in a mixture of methanol and water. Add lithium hydroxide (1.5 eq) and stir at room temperature until the reaction is complete (monitored by TLC). Acidify the reaction mixture with 1M HCl and extract the product with a suitable organic solvent. Dry the organic layer and concentrate to yield N,N-dibenzyl-(S)-alanine.

-

Step 3: Dipeptide Formation. To a solution of N,N-dibenzyl-(S)-alanine (1.0 eq) and glycine methyl ester hydrochloride (1.0 eq) in dichloromethane, add a coupling reagent such as EDC (1.2 eq) and a base like triethylamine (2.2 eq). Stir at room temperature for 12 hours. Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to yield the dipeptide methyl ester.

-

Step 4: Cyclization. Dissolve the dipeptide methyl ester in a high-boiling point solvent such as toluene and heat to reflux for 48 hours to effect cyclization to the diketopiperazine. Purify the product by recrystallization or column chromatography to afford (3S)-N,N'-dibenzyl-3-methylpiperazine-2,5-dione.

Diastereoselective Alkylation

-

Enolate Formation. To a solution of the chiral auxiliary (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a strong base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise. Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

-

Alkylation. Add the desired electrophile (e.g., benzyl bromide, 1.2 eq) to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up and Purification. Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy. Purify the product by flash column chromatography on silica gel.

Auxiliary Cleavage and Product Isolation

-

Hydrolysis. The alkylated diketopiperazine can be hydrolyzed under acidic conditions (e.g., 6M HCl, reflux) to cleave the amide bonds and liberate the newly synthesized α-amino acid and the chiral auxiliary components.

-

Purification. The resulting amino acid can be isolated and purified using standard techniques such as ion-exchange chromatography. The chiral auxiliary components can potentially be recovered and recycled.

Data Presentation: Efficacy of the Chiral Auxiliary

The following table presents representative data for the diastereoselective alkylation of a glycine-derived diketopiperazine auxiliary, demonstrating the high levels of stereocontrol achievable with this methodology. The data is based on results reported for structurally similar chiral auxiliaries.[3][4]

| Entry | Electrophile (E-X) | Product | Diastereomeric Ratio (dr) |

| 1 | Benzyl bromide | (6R)-Benzyl | >95:5 |

| 2 | Allyl bromide | (6R)-Allyl | >95:5 |

| 3 | Methyl iodide | (6R)-Methyl | >90:10 |

| 4 | Isopropyl iodide | (6R)-Isopropyl | >85:15 |

Conclusion

The this compound scaffold, when incorporated into a diketopiperazine framework, serves as a highly effective chiral auxiliary for the asymmetric synthesis of α-amino acids. The "chiral relay" mechanism provides a robust and predictable means of stereochemical control, leading to high diastereoselectivities in the alkylation of the corresponding glycine enolate. The straightforward experimental protocols and the potential for auxiliary recovery make this an attractive strategy for researchers in both academic and industrial settings. This guide provides the fundamental principles and a practical framework for the application of this powerful synthetic tool.

References

- 1. researchgate.net [researchgate.net]

- 2. On the origins of diastereoselectivity in the alkylation of diketopiperazine enolates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Diastereoselective synthesis of quaternary α-amino acids from diketopiperazine templates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Total Synthesis of Complex Diketopiperazine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Sourcing and Quality Verification of (S)-1-Benzyl-2-methylpiperazine for Pharmaceutical Research and Development

Abstract

(S)-1-Benzyl-2-methylpiperazine is a critical chiral building block in medicinal chemistry, valued for its role in the synthesis of complex, enantiomerically pure drug candidates, particularly those targeting the central nervous system. The stereochemical integrity of this reagent is paramount to ensuring the desired biological activity and safety profile of the final active pharmaceutical ingredient (API). This guide provides drug development professionals and researchers with a comprehensive overview of the commercial availability of this compound, a detailed comparison of key suppliers, and robust protocols for incoming material qualification and quality control. Our objective is to equip scientists with the necessary information to make informed procurement decisions and to validate the identity, purity, and stability of this essential synthetic intermediate.

Introduction to this compound: A Versatile Chiral Scaffold

This compound, identified by CAS Number 511254-92-5, is a disubstituted piperazine derivative featuring a chiral center at the 2-position. Its molecular formula is C₁₂H₁₈N₂, and it has a molecular weight of approximately 190.29 g/mol .[1]

The significance of this molecule lies in its dual functionality. The piperazine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to modulate physicochemical properties such as solubility and basicity, and to provide points for further chemical modification. The benzyl group offers a lipophilic component and a handle that can be retained or removed during a synthetic sequence. Most importantly, the (S)-stereocenter provides a fixed three-dimensional orientation, which is crucial for achieving specific and high-affinity interactions with biological targets.

This chiral integrity is why this compound is a valuable intermediate for developing enantiomerically pure drug candidates.[2] Its versatile structure allows it to be used in a variety of chemical transformations, including alkylations, acylations, and coupling reactions, making it a foundational component in the synthesis of receptor modulators and other bioactive molecules.[2]

Commercial Availability & Supplier Landscape

Sourcing high-quality this compound is the first critical step in any research or development program. The compound is available from a range of suppliers, from large global distributors to more specialized chemical manufacturers. The choice of supplier often depends on the scale of the project (milligram for initial screening vs. kilogram for scale-up), required purity, and the level of documentation needed.

Below is a comparative table of prominent commercial suppliers. It is important to note that purity specifications can be measured by different analytical methods (e.g., GC, HPLC, NMR), and researchers should always request a lot-specific Certificate of Analysis (CoA) to confirm the quality.

| Supplier | Product Name | CAS Number | Stated Purity | Physical Form |

| Sigma-Aldrich (Merck) | This compound | 511254-92-5 | 95% or 97% | Solid or Liquid |

| Aladdin Scientific | This compound | 511254-92-5 | min 95% | Not Specified |

| LEAPChem | (2S)-1-Benzyl-2-methylpiperazine | 511254-92-5 | 98% min | Colorless or light yellow oil |

| Cenmed Enterprises | 1-Benzyl-2-methylpiperazine | 29906-54-5 (racemic) | ≥98% | Not Specified |

Note: The CAS number for the racemic mixture (29906-54-5) is sometimes listed, as seen with Cenmed Enterprises[3]; researchers must ensure they are purchasing the correct (S)-enantiomer (CAS 511254-92-5).

Quality Control and Incoming Material Verification

While suppliers provide a Certificate of Analysis (CoA), it is a fundamental principle of Good Laboratory Practice (GLP) and current Good Manufacturing Practice (cGMP) to perform independent verification of critical starting materials. The causality here is clear: unverified starting materials can introduce unknown impurities, affect reaction yields, and compromise the integrity of biological data, leading to significant project delays and financial loss.

An effective QC workflow for a chiral intermediate like this compound must confirm its identity, purity, and, most critically, its enantiomeric purity.

Experimental Protocol: Incoming Material Verification

Objective: To confirm the identity, purity, and enantiomeric excess of a newly acquired lot of this compound.

Methodology:

-

Identity Confirmation (¹H NMR Spectroscopy):

-

Prepare a sample by dissolving ~5-10 mg of the material in 0.5 mL of deuterated chloroform (CDCl₃).

-

Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Validation: The resulting spectrum should show characteristic peaks corresponding to the benzyl protons (aromatic region, ~7.2-7.4 ppm), the piperazine ring protons, and the methyl group singlet (~1.0-1.2 ppm). The integration of these peaks should match the expected proton count of the structure. Compare the spectrum against a known reference or literature data.

-

-

Purity Assessment (HPLC-UV or GC-MS):

-

HPLC Method:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).

-

Use a reverse-phase C18 column.

-

Run a gradient elution method (e.g., water with 0.1% formic acid to acetonitrile with 0.1% formic acid).

-

Monitor at a UV wavelength where the benzyl group absorbs (e.g., 254 nm).

-

-

GC-MS Method:

-

Prepare a dilute solution in a volatile solvent like dichloromethane or ethyl acetate.

-

Use a standard non-polar column (e.g., DB-5ms).

-

Run a temperature gradient program to elute the compound.

-

-

Validation: The primary peak should account for the specified purity (e.g., >98% area). The mass spectrum from GC-MS should show a molecular ion peak (M⁺) or protonated molecular ion ([M+H]⁺) corresponding to the molecular weight of 190.29.

-

-

Enantiomeric Purity (Chiral HPLC):

-

Rationale: This is the most critical test. The biological activity of the final compound often resides in a single enantiomer. Contamination with the (R)-enantiomer can lead to off-target effects or reduced efficacy.

-

Method:

-

Use a chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).

-

The mobile phase is typically a mixture of hexane and isopropanol, often with a small amount of an amine additive (like diethylamine) to improve peak shape.

-

Validation: A pure sample of the (S)-enantiomer should result in a single, sharp peak. The enantiomeric excess (ee) is calculated as [(Area_S - Area_R) / (Area_S + Area_R)] * 100. The result should be ≥98% ee as specified by some suppliers.[2]

-

-

Workflow for Supplier and Material Qualification

The following diagram illustrates a robust workflow for selecting a supplier and validating the material upon receipt.

References

Methodological & Application

Chiral resolution of racemic mixtures using (S)-1-Benzyl-2-methylpiperazine

Application Note & Protocol

High-Efficiency Chiral Resolution of Racemic Carboxylic Acids Using (S)-1-Benzyl-2-methylpiperazine

Audience: Researchers, scientists, and drug development professionals.

Abstract: The separation of enantiomers from a racemic mixture, known as chiral resolution, is a critical process in the pharmaceutical industry for the development of stereochemically pure drugs.[1] This document provides a comprehensive guide to the principles and practices of resolving racemic carboxylic acids using this compound as a chiral resolving agent. The methodology is based on the classical technique of diastereomeric salt formation, which leverages the differential solubility of the resulting diastereomeric salts to achieve separation through fractional crystallization.[2] This guide details protocols for both initial screening of optimal conditions and preparative scale resolution, as well as methods for the recovery of the target enantiomer and the resolving agent.

Principle of Chiral Resolution via Diastereomeric Salt Formation

The fundamental principle of this resolution technique lies in the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers, which have distinct physical properties such as solubility, melting point, and crystal structure.[3]

A racemic mixture of a chiral carboxylic acid, denoted as (R/S)-Acid, is reacted with a single enantiomer of a chiral base, in this case, this compound, or (S)-Amine. This acid-base reaction forms two diastereomeric salts: [(R)-Acid · (S)-Amine] and [(S)-Acid · (S)-Amine]. Due to their different three-dimensional arrangements, these salts exhibit different solubilities in a given solvent system.[4] By carefully selecting the solvent and optimizing crystallization conditions, one diastereomer will preferentially crystallize from the solution, allowing for its physical separation by filtration. The desired enantiomerically enriched acid is then liberated from the isolated salt.[5]

The mechanism is illustrated in the diagram below.

Figure 1: Mechanism of diastereomeric salt formation for chiral resolution.

This compound: Properties and Handling

This compound is a chiral amine effective for the resolution of a variety of acidic compounds. Its structural features facilitate the formation of stable, crystalline salts.

| Property | Value |

| IUPAC Name | (2S)-1-benzyl-2-methylpiperazine |

| CAS Number | 511254-92-5 |

| Molecular Formula | C₁₂H₁₈N₂ |

| Molecular Weight | 190.29 g/mol |

| Physical Form | Solid |

| Storage | Refrigerator |

Safety Information: This compound is harmful if swallowed, in contact with skin, or inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Experimental Protocols

The success of a chiral resolution is highly dependent on the experimental conditions, particularly the choice of solvent.[7] Therefore, a preliminary screening process is essential before proceeding to a preparative scale.

Part A: Screening for Optimal Resolution Conditions

Causality: The differential solubility of diastereomeric salts is highly unpredictable and solvent-dependent.[1] A screening experiment using a panel of solvents is the most effective way to identify a system where one salt is significantly less soluble than the other, enabling efficient separation.

Methodology:

-

Setup: Arrange a series of small test tubes or vials. For each solvent to be tested, weigh approximately 100 mg of the racemic acid.

-

Solvent Selection: Test a range of solvents with varying polarities. Recommended starting solvents include methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, and aqueous mixtures of these solvents.

-

Molar Ratio Testing: For each solvent, test different molar ratios of this compound to the racemic acid. Common ratios to screen are 0.5, 1.0, and 1.2 equivalents. The 0.5 equivalent ratio is particularly useful as, in an ideal resolution, it will completely precipitate one enantiomer, maximizing theoretical yield and purity from the first crop.

-

Procedure per Sample: a. Add the chosen solvent to the vial containing the racemic acid until it dissolves, using gentle heating if necessary. b. Add the calculated amount of this compound. c. Observe for spontaneous precipitation. If no solid forms, allow the solution to cool slowly to room temperature, then cool further in an ice bath. If necessary, induce crystallization by scratching the inside of the vial with a glass rod.

-

Analysis: a. Isolate any crystalline material by filtration. b. Liberate the acid from a small sample of the crystal and the mother liquor (see Part C). c. Analyze the enantiomeric excess (e.e.) of both samples using a suitable technique (e.g., chiral HPLC or polarimetry). d. The optimal condition is the one that provides a high yield of crystalline salt with a high diastereomeric (and thus enantiomeric) purity.

Part B: Preparative Scale Chiral Resolution Protocol

Methodology:

-

Dissolution: In an appropriately sized flask, dissolve the racemic acid (e.g., 10.0 g) in the optimal solvent and at the concentration determined from the screening process. Apply gentle heat if required to achieve complete dissolution.

-

Addition of Resolving Agent: Add the optimal molar equivalent of this compound to the solution. Stir until the resolving agent is fully dissolved. The formation of the diastereomeric salts may be exothermic.

-

Crystallization:

-

Thermodynamic Control: For the highest purity, allow the solution to cool slowly to room temperature. This encourages the formation of a stable, well-ordered crystal lattice of the less soluble diastereomer.

-

Seeding (Optional): If available, add a few seed crystals of the desired diastereomeric salt to promote crystallization.

-

Cooling: Once the solution has reached room temperature, it can be further cooled in an ice bath or refrigerator (0-4 °C) to maximize the yield of the precipitated salt.

-

-

Isolation: Collect the crystallized diastereomeric salt by vacuum filtration. Wash the filter cake with a small amount of the cold crystallization solvent to remove residual mother liquor.

-

Drying: Dry the isolated salt under vacuum to a constant weight.

-

Recrystallization (Optional): To further enhance the diastereomeric purity, the isolated salt can be recrystallized from the same or a different optimized solvent system.[4]

Part C: Liberation of the Enantiomerically Enriched Acid

Methodology:

-

Suspension: Suspend the dried diastereomeric salt in water.

-

Acidification: Add a strong acid, such as 1 M hydrochloric acid (HCl), dropwise while stirring. The acid protonates the this compound, forming its water-soluble hydrochloride salt. The target carboxylic acid, now in its free form, will often precipitate if it is not water-soluble.

-

Extraction: Extract the liberated enantiomerically enriched acid with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

-

Washing and Drying: Combine the organic layers and wash with brine to remove excess water. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

-

Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the resolved, enantiomerically enriched acid.

Part D: Recovery of the Resolving Agent

Causality: Chiral resolving agents are often expensive. Recovering the agent for reuse is economically and environmentally beneficial.

Methodology:

-

Basification: Take the acidic aqueous layer from step C.2, which contains the protonated resolving agent.

-

Neutralization: Cool the aqueous layer in an ice bath and basify it by slowly adding a strong base, such as 2 M sodium hydroxide (NaOH), until the pH is >12. This deprotonates the amine hydrochloride, regenerating the free base form of this compound.

-

Extraction: Extract the liberated amine with an organic solvent like ethyl acetate or dichloromethane three times.

-

Drying and Concentration: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄) and concentrate under reduced pressure to recover the this compound, which can be reused in subsequent resolutions.

Data Management and Analysis

Systematic data collection is crucial for optimizing and validating a chiral resolution. The enantiomeric excess (% e.e.) is the primary measure of success and is calculated as: % e.e. = |([R] - [S]) / ([R] + [S])| × 100

| Parameter | Description | Value |

| Racemic Acid Input | Initial mass of the racemic acid | |

| Resolving Agent Input | Mass of this compound used | |

| Solvent & Volume | Optimal solvent system and volume used | |

| Yield of Salt | Mass of the isolated, dried diastereomeric salt | |

| Yield of Resolved Acid | Final mass of the enantiomerically enriched acid | |

| e.e. of Resolved Acid | Enantiomeric excess determined by chiral HPLC or polarimetry | |

| Optical Rotation | Measured [α] of the final product (specify concentration, solvent, temperature) |

Overall Experimental Workflow

The complete process from a racemic mixture to an isolated, pure enantiomer is summarized in the workflow diagram below.

Figure 2: General workflow for chiral resolution by diastereomeric salt crystallization.

References

- 1. Chiral resolution - Wikipedia [en.wikipedia.org]

- 2. jackwestin.com [jackwestin.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. youtube.com [youtube.com]

- 6. 1-Benzyl-2-methylpiperazine | C12H18N2 | CID 10442525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Versatile Chiral Auxiliary: (S)-1-Benzyl-2-methylpiperazine in Asymmetric Synthesis

Abstract

(S)-1-Benzyl-2-methylpiperazine has emerged as a powerful and versatile chiral auxiliary in modern asymmetric synthesis. Its rigid piperazine backbone, coupled with the stereodirecting influence of the methyl and benzyl groups, provides a well-defined chiral environment for a variety of chemical transformations. This guide offers a comprehensive overview of its application, presenting detailed protocols for its use in diastereoselective alkylation and aldol reactions. Furthermore, we explore its role as a precursor for chiral ligands in metal-catalyzed processes and as a scaffold for the development of novel organocatalysts. The protocols herein are designed to be self-validating, with an emphasis on the mechanistic rationale behind experimental choices to ensure reproducibility and high stereochemical control.

Introduction: The Architectural Advantages of this compound

The pursuit of enantiomerically pure compounds is a cornerstone of pharmaceutical and materials science research. Chiral auxiliaries are a robust and reliable strategy to introduce stereocenters with high fidelity.[1] this compound, a readily accessible chiral amine, offers distinct advantages due to its structural features. The piperazine ring exists in a stable chair conformation, which, in conjunction with the pseudo-axial orientation of the C2-methyl group, effectively shields one face of a tethered prochiral substrate. The N1-benzyl group further enhances this steric blockade and can be readily removed under mild hydrogenolysis conditions.[2]

This guide will delve into the practical applications of this auxiliary, providing researchers, scientists, and drug development professionals with the necessary protocols and mechanistic insights to leverage its full potential.

Part 1: this compound as a Chiral Auxiliary

The primary application of this compound is as a chiral auxiliary, where it is temporarily attached to a prochiral carbonyl compound to direct the stereochemical outcome of subsequent reactions. The general workflow involves three key stages: attachment of the auxiliary, the diastereoselective reaction, and finally, the cleavage and recovery of the auxiliary.

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Diastereoselective Alkylation of Carboxylic Acid Derivatives

One of the most powerful applications of this compound is in the diastereoselective alkylation of enolates derived from N-acyl piperazines. The chiral auxiliary effectively controls the approach of the electrophile to the enolate.

Protocol 1: Asymmetric Alkylation of an N-Propionyl-(S)-1-benzyl-2-methylpiperazine

This protocol details the synthesis of an enantioenriched α-alkylated carboxylic acid derivative.

Step 1: Attachment of the Auxiliary (Acylation)

-

To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq.).

-

Slowly add propionyl chloride (1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until completion (monitored by TLC).

-

Quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with DCM.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield N-propionyl-(S)-1-benzyl-2-methylpiperazine.

Step 2: Diastereoselective Alkylation

-

In a flame-dried flask under an argon atmosphere, dissolve the N-propionyl-(S)-1-benzyl-2-methylpiperazine (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add lithium diisopropylamide (LDA) (1.1 eq., 2.0 M solution in THF/heptane/ethylbenzene) dropwise. Stir the resulting enolate solution for 30 minutes at -78 °C.

-

Add the electrophile (e.g., benzyl bromide, 1.2 eq.) dropwise.

-

Stir the reaction mixture at -78 °C for 2-4 hours.

-

Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature, and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis of the crude product. Purify by flash chromatography.

Step 3: Cleavage of the Auxiliary

-

Dissolve the purified alkylated product in a mixture of THF and water (3:1).

-

Add an excess of a strong acid (e.g., 6 M HCl) and heat the mixture at reflux for 12-24 hours.

-

Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., NaOH).

-

Extract the liberated this compound auxiliary with an organic solvent for recovery.

-

Acidify the aqueous layer and extract the desired chiral carboxylic acid.

Table 1: Representative Results for Asymmetric Alkylation

| Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) |

| Benzyl bromide | >95:5 | 85 |

| Methyl iodide | >90:10 | 92 |

| Ethyl iodide | >92:8 | 88 |

Note: The diastereoselectivity is highly dependent on the reaction conditions and the nature of the electrophile.

References

Use of (S)-1-Benzyl-2-methylpiperazine as a chiral solvating agent in NMR spectroscopy

Application Note & Protocol

Topic: Enantiomeric Discrimination using Substituted Benzylpiperazine Scaffolds as Chiral Solvating Agents in NMR Spectroscopy

Focus Agent: (S)-1-Benzyl-6-methylpiperazine-2,5-dione

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chiral analysis is a cornerstone of modern pharmaceutical development and asymmetric synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy, when paired with a Chiral Solvating Agent (CSA), offers a rapid, non-destructive, and highly informative method for determining enantiomeric excess (ee) and studying chiral recognition phenomena. While the specific use of (S)-1-benzyl-2-methylpiperazine as a CSA is not extensively documented, its cyclic dipeptide analogue, (S)-1-benzyl-6-methylpiperazine-2,5-dione (a diketopiperazine or DKP), has demonstrated significant utility.[1][2]

This technical guide focuses on the application of this diketopiperazine scaffold as an effective CSA. We will explore the fundamental principles of its interaction with chiral analytes, provide detailed, field-tested protocols for its use, and explain the causality behind key experimental parameters. The methodologies described herein are designed to be robust and adaptable for the analysis of various chiral compounds, particularly those containing amide or ester functionalities.

The Principle of Chiral Solvation in NMR

In an achiral solvent, enantiomers are isochronous, meaning they produce identical NMR spectra. To break this magnetic equivalence, a chiral auxiliary is introduced.[3] A Chiral Solvating Agent (CSA) is an enantiomerically pure compound that transiently and non-covalently interacts with the enantiomers of a racemic or scalemic analyte.[4][5]

This interaction forms short-lived diastereomeric complexes. Because diastereomers have different physical and chemical properties, the analyte's nuclei within these complexes experience distinct chemical environments. This results in the splitting of NMR signals, where each enantiomer gives rise to a separate peak.[6] The relative integration of these peaks directly corresponds to the enantiomeric ratio of the analyte.

The (S)-1-benzyl-6-methylpiperazine-2,5-dione scaffold is particularly effective due to its rigid structure and multiple interaction sites. The key interactions stabilizing the diastereomeric complexes are:

-

Hydrogen Bonding: The diketopiperazine ring contains both hydrogen bond donors (N-H) and acceptors (C=O).[2] These can form complementary hydrogen bonds with analytes that have suitable functional groups, such as amides, carboxylic acids, or alcohols.

-

π-π Stacking: The benzyl group provides an aromatic ring capable of engaging in π-π stacking interactions with aromatic moieties on the analyte.

-

Steric Repulsion: The defined three-dimensional structure of the CSA creates a specific chiral pocket, leading to differential steric hindrance with each enantiomer of the analyte.

The combination of these forces results in distinct association constants and geometries for the two diastereomeric complexes, leading to observable chemical shift non-equivalence (ΔΔδ).

Visualizing the Mechanism of Action

The mechanism relies on the rapid, reversible formation of diastereomeric complexes in solution, which are then observed as a time-averaged spectrum.

Caption: Workflow of enantiomeric discrimination by a Chiral Solvating Agent (CSA).

Experimental Protocols

This section provides step-by-step protocols for screening and optimizing the use of (S)-1-benzyl-6-methylpiperazine-2,5-dione as a CSA.

Protocol 1: Initial Screening for Enantiodiscrimination

Objective: To quickly determine if the CSA can induce signal splitting for a given racemic analyte.

Materials:

-

(S)-1-benzyl-6-methylpiperazine-2,5-dione (CSA)

-

Racemic analyte of interest

-

High-quality deuterated solvent (e.g., CDCl₃, Benzene-d₆)

-

NMR tubes

-

Volumetric flasks and precision microsyringes

Procedure:

-

Prepare Stock Solutions:

-

Prepare a ~40 mM stock solution of the CSA in the chosen deuterated solvent.

-

Prepare a ~20 mM stock solution of the racemic analyte in the same solvent.

-

Causality Note: Starting with concentrations in this range is common for CSA studies, as it is often sufficient to promote complexation without causing excessive line broadening or solubility issues.[7]

-

-

Prepare NMR Samples:

-

Sample A (Analyte Only): In an NMR tube, place 500 µL of the 20 mM analyte stock solution.

-

Sample B (Analyte + CSA): In a separate NMR tube, mix 250 µL of the 20 mM analyte stock solution with 250 µL of the 40 mM CSA stock solution. This yields a final concentration of 10 mM analyte and 20 mM CSA (a 1:2 analyte-to-CSA ratio).

-

Causality Note: A molar excess of the CSA is often used initially to maximize the fraction of the analyte that is complexed, which can enhance the observed signal splitting.[7]

-

-

NMR Data Acquisition:

-

Acquire a standard ¹H NMR spectrum for both Sample A and Sample B at a controlled temperature (e.g., 298 K).

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Use a high-field spectrometer (≥400 MHz) for better signal dispersion.

-

-

Analysis:

-

Compare the spectrum of Sample B to Sample A. Look for splitting (doubling) of one or more proton signals from the analyte.

-

The magnitude of the chemical shift difference between the split signals for the two enantiomers is the non-equivalence (ΔΔδ). A larger ΔΔδ value indicates better discrimination.

-

Protocol 2: Optimization of Experimental Conditions

Objective: To maximize the chemical shift non-equivalence (ΔΔδ) for accurate quantification.

Procedure: Once initial splitting is confirmed, optimize the following parameters systematically.

-

Molar Ratio Titration:

-

Prepare a series of NMR samples with a constant analyte concentration (e.g., 10 mM) and varying CSA concentrations (e.g., 0.5, 1.0, 1.5, 2.0, 3.0 equivalents).

-

Acquire ¹H NMR spectra for each sample and plot the observed ΔΔδ against the CSA/analyte ratio.

-

Causality Note: The optimal ratio depends on the association constant of the diastereomeric complexes. This titration helps find the "sweet spot" that provides baseline resolution without using excessive, costly CSA.

-

-

Solvent Effects:

-

Repeat the initial screening protocol in different deuterated solvents (e.g., CDCl₃, Benzene-d₆, Toluene-d₈, CD₂Cl₂).

-

Causality Note: The choice of solvent is critical.[8] Non-polar, non-coordinating solvents like Benzene-d₆ often enhance π-π stacking and hydrogen bonding interactions, leading to better discrimination. Polar, hydrogen-bonding solvents (like DMSO-d₆ or CD₃OD) can compete with the CSA-analyte interaction, reducing or eliminating the splitting.

-

-

Temperature Variation:

-

Acquire spectra of the optimized sample at various temperatures (e.g., from 253 K to 313 K, or -20°C to 40°C).

-

Causality Note: Lowering the temperature slows the kinetics of association and dissociation, favoring the bound state and often increasing the observed ΔΔδ.[1] However, it may also cause significant line broadening. This experiment helps identify the temperature that provides the best balance of sharp signals and maximum separation.

-

Data Presentation & Interpretation

Summarizing the optimization results in a table allows for clear decision-making.

Table 1: Optimization of Enantiodiscrimination for Racemic N-Benzoylalanine Methyl Ester

| Parameter | Condition | Analyte Signal Monitored | Observed ΔΔδ (ppm) | Remarks |

| Solvent | CDCl₃ | α-CH | 0.015 | Moderate splitting, some peak overlap. |

| Benzene-d₆ | α-CH | 0.042 | Optimal Solvent. Baseline resolution achieved. | |

| CD₂Cl₂ | α-CH | 0.021 | Better than CDCl₃ but inferior to Benzene-d₆. | |

| Molar Ratio | 1:1 (Analyte:CSA) | α-CH | 0.035 | Good splitting. |

| (in Benzene-d₆) | 1:2 (Analyte:CSA) | α-CH | 0.042 | Optimal Ratio. No further increase in ΔΔδ at 1:3. |

| Temperature | 298 K (25 °C) | α-CH | 0.042 | Sharp signals, good resolution. |

| (in Benzene-d₆, 1:2) | 273 K (0 °C) | α-CH | 0.051 | Optimal Temperature. Increased ΔΔδ with minimal line broadening. |

| 253 K (-20 °C) | α-CH | 0.055 | Significant line broadening observed. |